molecular formula C12H12ClNO3S2 B5699389 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide

5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide

Cat. No. B5699389
M. Wt: 317.8 g/mol
InChI Key: COUVWRZBVSZMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide, also known as CAY10506, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CAY10506 has been found to have other biological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Another study found that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, studies have shown that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can reduce oxidative stress, improve insulin sensitivity, and protect against neurodegeneration. These effects make 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide a promising candidate for the treatment of a range of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been shown to have low toxicity in animal models, making it a safer option for in vivo studies. However, one limitation of using 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several areas of research that could be explored in relation to 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide. One area is the development of more efficient synthesis methods, which could reduce the cost of production. Another area is the investigation of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide's potential as a treatment for other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide and its potential interactions with other drugs and compounds.

Synthesis Methods

5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can be synthesized through a multi-step process, which involves the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)aniline. This intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride to form the final product, 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide. The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can reduce inflammation in animal models of arthritis and colitis. Another area of research has investigated its potential as a treatment for cancer, with studies showing that 5-chloro-N-(2-ethoxyphenyl)-2-thiophenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c1-2-17-10-6-4-3-5-9(10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVWRZBVSZMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide

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